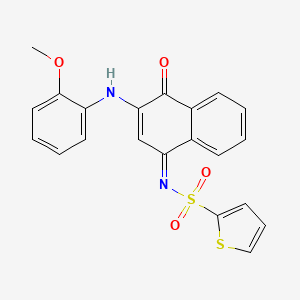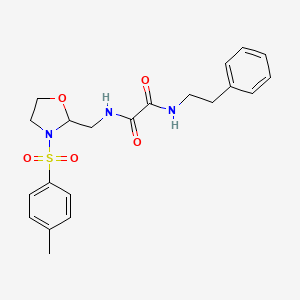
2-Méthylhexahydro-1H-3a,7a-(méthanoiminométhano)isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole is a complex organic compound that belongs to the class of isoindole derivatives
Applications De Recherche Scientifique
2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole has several scientific research applications:
Mécanisme D'action
Target of Action
The compound 2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole, also known as 8-methyl-8,11-diazatricyclo[4.3.3.0,1,6]dodecane, is a derivative of isoindole . Isoindole derivatives have been reported to be inhibitors of serine/threonine protein phosphates 1 and 2A (PP1 and PP2A) . These proteins play crucial roles in cellular processes such as cell division and signal transduction .
Mode of Action
Isoindole derivatives generally interact with their targets (such as pp1 and pp2a) by binding to their active sites, thereby inhibiting their activity . This results in changes in the phosphorylation state of various proteins, affecting cellular processes .
Biochemical Pathways
The inhibition of PP1 and PP2A can affect multiple biochemical pathways. For instance, it can impact the cell cycle, apoptosis, and signal transduction pathways . The downstream effects of these changes can vary widely, depending on the specific cellular context .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it impacts cell cycle regulation, it could potentially influence cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hexahydrophthalic anhydride with suitable amines or hydrazides, followed by cyclization to form the isoindole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like methanol for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted isoindole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-1H-isoindole-1,3(2H)-dione: This compound shares a similar core structure but lacks the methyl and methanoiminomethano groups.
2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole: This compound has a benzyl group instead of a methyl group, leading to different properties and applications.
Uniqueness
2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
8-methyl-8,11-diazatricyclo[4.3.3.01,6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-13-8-10-4-2-3-5-11(10,9-13)7-12-6-10/h12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVXAFFLHSCSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23CCCCC2(C1)CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2502096.png)
![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)
![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2502101.png)


![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B2502109.png)





